molecular formula C19H17ClN4O B10998233 N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide

Katalognummer: B10998233
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: GJTOPWJHFLJDDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a benzimidazole core linked via a methylene group to a propanamide chain terminating in a 4-chloroindole moiety. The benzimidazole scaffold is known for its role in medicinal chemistry, often contributing to DNA interaction or enzyme inhibition, while the 4-chloroindole group may enhance hydrophobic interactions and target specificity . Its molecular formula is C₂₀H₁₈ClN₅O, with a molecular weight of 387.85 g/mol.

Eigenschaften

Molekularformel

C19H17ClN4O

Molekulargewicht

352.8 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloroindol-1-yl)propanamide

InChI

InChI=1S/C19H17ClN4O/c20-14-4-3-7-17-13(14)8-10-24(17)11-9-19(25)21-12-18-22-15-5-1-2-6-16(15)23-18/h1-8,10H,9,11-12H2,(H,21,25)(H,22,23)

InChI-Schlüssel

GJTOPWJHFLJDDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCN3C=CC4=C3C=CC=C4Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:

Compound Core Structure Substituents/Linker Reported Activity Key Structural Differences Source
Target: N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide Benzimidazole + propanamide 4-Chloroindole, methylene linker Not explicitly reported Reference structure -
Compound 10j () Indole-3-yl + acetamide 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl, methoxy Anticancer (Bcl-2/Mcl-1 inhibition) Acetamide linker; aryl substituents on indole
Compound 54 () Indole-2-yl + propanamide Naphthalene-2-sulfonamide, 4-chlorobenzoyl Enzyme inhibition (e.g., COX-2) Sulfonamide group; substituted benzoyl on indole
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide () Benzimidazole + propanamide 4-Methoxyindole, ethyl linker Not reported Methoxy vs. chloro on indole; ethyl vs. methylene linker
3-[5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide () Indole-3-yl + propanamide Difluoroindole, fluorophenyl, pyrrolidinone APOL1 functional inhibition Complex heterocyclic substituents; polar pyrrolidinone
N-(2-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () Triazole + propanamide 2-Chlorophenyl Neuroprotective (6-OHDA-induced toxicity) Triazole vs. benzimidazole; simpler aryl substituent

Structural and Functional Analysis

Core Scaffold Variations: The target compound’s benzimidazole core distinguishes it from indole-based analogs (e.g., Compounds 10j, 54) and triazole derivatives (). Benzimidazole’s planar structure may enhance DNA intercalation or kinase binding compared to indole or triazole cores .

Substituent Effects: The 4-chloroindole group in the target compound likely enhances hydrophobicity and π-π stacking vs. Fluorinated substituents (e.g., ’s 10j, ’s difluoroindole) improve metabolic stability and bioavailability but may alter target specificity .

Linker Flexibility: The propanamide linker in the target compound provides conformational flexibility, facilitating interactions with deep binding pockets.

Biological Activity Trends :

  • Indole derivatives with aryl sulfonamides () show potent enzyme inhibition, suggesting that the target compound’s benzimidazole and chloroindole groups could synergize for dual kinase/COX inhibition .
  • Neuroprotective triazole-propanamides () highlight the role of heterocycles in mitigating oxidative stress, a property that benzimidazole derivatives may also exploit .

Research Findings and Implications

  • Anticancer Potential: Compounds with substituted indoles () and benzimidazoles () demonstrate anticancer activity via apoptosis pathways, suggesting the target compound’s dual heterocyclic system may enhance pro-apoptotic effects .
  • Enzyme Inhibition : Sulfonamide-containing analogs () achieve sub-micromolar IC₅₀ values against COX-2, implying that the target’s chloroindole could similarly optimize steric and electronic interactions with catalytic sites .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of benzimidazole-2-ylmethylamine with 3-(4-chloroindol-1-yl)propanoic acid via EDCI/HOBt activation .

Vorbereitungsmethoden

Benzimidazole Core Synthesis

The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, cyclization using formic acid under reflux yields 2-substituted benzimidazoles. Alternative methods employ carbonyldiimidazole (CDI) to facilitate ring closure, particularly when introducing methyl or chloro substituents.

Indole Subunit Preparation

The 4-chloroindole component is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., 4-chlorocyclohexanone) under acidic conditions. Chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

Propanamide Linker Formation

Coupling the benzimidazole and indole subunits requires:

  • Activation of the carboxylic acid : Chloroacetyl chloride or N,N’-dicyclohexylcarbodiimide (DCC) converts the benzimidazole’s carboxylic acid to an acyl chloride or active ester.

  • Amide bond formation : Reaction with 3-(4-chloroindol-1-yl)propanamine in the presence of HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) yields the final product.

Stepwise Synthesis Protocol

Procedure for N-(1H-Benzimidazol-2-ylmethyl)-3-(4-Chloro-1H-Indol-1-yl)Propanamide

StepReactionReagents/ConditionsYieldReference
1Synthesis of 1H-benzimidazole-2-carboxylic acido-Phenylenediamine + formic acid, reflux, 8h78%
2Chlorination of indole1H-indole + NCS, DMF, 0°C, 2h85%
3Preparation of 3-(4-chloroindol-1-yl)propanamine4-chloroindole + acrylonitrile, K2CO3, DMF, 60°C, 6h → Hydrogenation (Pd/C, H2)67%
4Acylation of benzimidazole1H-benzimidazole-2-carboxylic acid + SOCl2 → acyl chloride, then reaction with propanamine, HOBt, HBTU, DIPEA, DMF, rt, 12h62%

Critical Notes :

  • Temperature Control : Exothermic reactions (e.g., chlorination) require cooling to −10°C to prevent side reactions.

  • Solvent Selection : DMF enhances solubility of intermediates but necessitates rigorous drying to avoid hydrolysis.

Optimization of Reaction Conditions

Catalytic Efficiency and Yield Improvement

  • Coupling Agents : HBTU/HOBt systems increase amidation yields to >60% compared to DCC (45–50%).

  • Microwave Assistance : Cyclization steps under microwave irradiation (150°C, 20 min) reduce reaction time by 70% while maintaining yields.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the final product with >95% purity.

  • Crystallization : Recrystallization from ethanol/water (1:2) removes unreacted starting materials.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 7.89 (d, J = 8.0 Hz, 1H, indole-H), 4.32 (t, 2H, -CH2-).

  • LC-MS : m/z 352.8 [M+H]+ (calculated 352.3).

Purity Assessment

MethodParametersResult
HPLCC18 column, acetonitrile/H2O (70:30), 1 mL/min, 254 nm98.2% purity
TGAHeating rate 10°C/min, N2 atmosphereDecomposition onset: 210°C

Comparative Analysis of Alternative Synthetic Pathways

Route Efficiency Comparison

MethodStepsTotal YieldTimeCost
Classical (DCC coupling)432%48h$$
HBTU/HOBt-mediated462%36h$$$
Microwave-assisted358%12h$$$$

Byproduct Management

  • Major Byproducts : N-Acylurea (from DCC degradation) and over-chlorinated indoles.

  • Mitigation Strategies : Use of HOBt suppresses acylurea formation, while controlled NCS stoichiometry limits over-chlorination .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide?

Methodological Answer: The synthesis should prioritize regioselective coupling of the benzimidazole and indole moieties. Key steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to protect amines during amide bond formation.
  • Coupling agents : Employ carbodiimides (e.g., EDCI) with HOBt for efficient amidation, as seen in related indole-propanamide syntheses .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity.
  • Yield optimization : Adjust stoichiometry of 4-chloroindole derivatives and benzimidazole precursors, noting that substituents like nitro or pyridyl groups may lower yields (e.g., 6–17% in analogous compounds) .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : Identify characteristic peaks:
    • Benzimidazole protons: δ 7.3–8.1 ppm (aromatic).
    • Indole NH: δ ~10–12 ppm (broad, exchangeable).
    • Propanamide CH₂: δ 2.5–3.5 ppm (triplet or multiplet).
  • ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons.
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <5 ppm error). Reference HRMS data from structurally similar indole-acetamide derivatives .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

Methodological Answer:

  • Apoptosis assays : Measure Bcl-2/Mcl-1 inhibition using flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, A549) .
  • Kinase inhibition : Screen against JAK3 or PARP1 via ADP-Glo™ assays, referencing IC₅₀ values of related propanamides (e.g., 27 nM for JAK3 inhibitors) .
  • Cytotoxicity : Use MTT assays across multiple cell lines to assess selectivity (e.g., compare IC₅₀ in normal vs. cancer cells).

Advanced Research Questions

Q. How can researchers resolve conflicting cytotoxicity data across different cell lines?

Methodological Answer:

  • Variable target expression : Quantify Bcl-2/Mcl-1 or PARP1 levels via Western blotting in cell lines showing discrepancies .
  • Metabolic stability : Assess compound degradation using liver microsome assays; unstable metabolites may reduce efficacy in certain lines.
  • Synergistic studies : Combine with known inhibitors (e.g., ABT-199 for Bcl-2) to identify off-target effects .

Q. What computational strategies predict target engagement for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with Bcl-2 (PDB: 4AQ3) or PARP1 (PDB: 5DS3). Prioritize binding poses with hydrogen bonds to benzimidazole NH and indole chlorine .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to validate binding free energy (ΔG < −8 kcal/mol suggests strong affinity).
  • QSAR models : Train on indole derivatives with known IC₅₀ values to predict activity cliffs .

Q. How can solubility be improved without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the benzimidazole NH, cleaved in vivo by phosphatases .
  • Salt formation : React with HCl or sodium acetate to enhance aqueous solubility (test via shake-flask method, pH 7.4).
  • Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, ensuring <0.1% cytotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.